molecular formula C12H17F3N2O2 B2667389 ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1855889-38-1

ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No. B2667389
M. Wt: 278.275
InChI Key: RXGKTNRJNACAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EF24 is a curcumin analog, which means it is a compound that is structurally similar to curcumin, a natural polyphenol found in turmeric. EF24 has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is not fully understood, but it is believed to involve multiple pathways. ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.

Biochemical And Physiological Effects

Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has also been shown to have anti-oxidant effects by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.

Advantages And Limitations For Lab Experiments

One advantage of ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is that it is a synthetic compound, which means it can be easily synthesized in large quantities for research purposes. ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate also has a long shelf life, which makes it ideal for storage and transportation. However, one limitation of ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is that it can be difficult to dissolve in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate research. One area of interest is the development of ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate as a potential cancer therapy. Further preclinical studies are needed to determine the optimal dose and administration schedule for ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate in various cancer types. Another area of interest is the development of ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate as a potential anti-inflammatory therapy. Additional studies are needed to determine the safety and efficacy of ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate in humans. Finally, there is potential for ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate to be used in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can be synthesized through a multi-step process, starting with the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with trifluoroacetic anhydride to form the corresponding trifluoroacetate. This intermediate is then reacted with ethyl 4-bromobutanoate in the presence of a base to yield ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate.

Scientific Research Applications

Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has been studied extensively for its potential therapeutic applications. In preclinical studies, ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells.

properties

IUPAC Name

ethyl 4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O2/c1-3-9-8-10(12(13,14)15)16-17(9)7-5-6-11(18)19-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGKTNRJNACAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCCC(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.